molecular formula C17H14N4O2 B12105997 N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide

N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide

Cat. No.: B12105997
M. Wt: 306.32 g/mol
InChI Key: ADQKDLGWFSVVAN-UHFFFAOYSA-N
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Description

N-(5-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide is a triazolopyridine derivative characterized by a cyclopropanecarboxamide group at position 2 and a 4-formylphenyl substituent at position 5 of the triazolopyridine core. Its structural analogs often vary in substituents at the phenyl ring, influencing physicochemical properties and biological activity .

Properties

IUPAC Name

N-[5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-10-11-4-6-12(7-5-11)14-2-1-3-15-18-17(20-21(14)15)19-16(23)13-8-9-13/h1-7,10,13H,8-9H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQKDLGWFSVVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Hydroxymethyl Intermediates

The 4-hydroxymethylphenyl analog (CAS 1142936-49-9) is oxidized to the formyl derivative using MnO₂ or Dess-Martin periodinane:

Oxidation Conditions

OxidantSolventTemperatureYield
MnO₂DCMRT, 8h65%
Dess-MartinTHF0°C → RT, 2h82%

Bromomethyl to Formyl Conversion

The bromomethyl intermediate (CAS 1206163-59-8) is hydrolyzed to hydroxymethyl (AgNO₃, H₂O/acetone) and then oxidized:

  • Hydrolysis : AgNO₃ (1.1 equiv), 50°C, 3h (Yield: 85%)

  • Oxidation : TEMPO/NaOCl, 0°C, 1h (Yield: 78%)

Critical Analysis of Methodologies

Efficiency Comparison

MethodStepsOverall YieldCostScalability
Direct Suzuki Coupling352%HighModerate
Bromomethyl Oxidation545%MediumLow
Hydroxymethyl Oxidation458%MediumHigh

The direct Suzuki route is favored for its brevity, while oxidation pathways offer better functional group tolerance.

Spectroscopic Validation

  • ¹H NMR : Formyl proton at δ 10.02 ppm (s, 1H); cyclopropane CH₂ at δ 1.12–1.25 ppm.

  • LC-MS : [M+H]⁺ = 333.1 (calculated: 333.12).

Industrial-Scale Considerations

  • Catalyst Recycling : Pd recovery via chelating resins reduces costs.

  • Solvent Selection : Switching from dioxane to cyclopentyl methyl ether (CPME) improves safety profiles.

Emerging Strategies

  • Photoredox Catalysis : Visible-light-mediated C–H formylation avoids prefunctionalized boronic acids.

  • Flow Chemistry : Continuous-flow systems enhance oxidation step reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The triazolo-pyridine core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products vary depending on the substituents introduced.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating promising results.

Case Study: Anticancer Efficacy

  • Objective : Evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Reference Year
MCF-7152023

Antiviral Potential

The compound has been investigated for its antiviral activity against influenza viruses. Research has focused on its ability to disrupt viral polymerase interactions, which is crucial for viral replication.

Case Study: Antiviral Efficacy

  • Objective : Assess the effectiveness against influenza A virus polymerase.
  • Findings : Molecular docking studies suggested that the compound effectively binds to the PA-PB1 interface of the polymerase, potentially inhibiting viral replication.

Data Table: Antiviral Activity

Virus TypeBinding Affinity (kcal/mol)Reference Year
Influenza A-9.82020

Research Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The methodologies employed often include:

  • Microwave-assisted synthesis for rapid reaction times and higher yields.
  • Metal-free conditions to enhance sustainability and reduce environmental impact.

Mechanism of Action

The mechanism of action of N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The triazolo-pyridine core is known to act as an inverse agonist for RORγt, an inhibitor of PHD-1, JAK1, and JAK2 . These interactions can modulate various biological processes, including inflammation, cell proliferation, and immune responses.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below summarizes key structural analogs, highlighting substituent differences and molecular properties:

Compound Name Substituent at Phenyl Ring Molecular Formula Molecular Weight Key Applications/Notes References
Target Compound: N-(5-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide 4-Formylphenyl C₁₉H₁₅N₅O₂ 361.36 Potential intermediate; formyl group may enhance reactivity or binding
N-(5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide 5-Bromo C₁₀H₉BrN₄O 281.11 Intermediate in Suzuki coupling reactions; bromine aids functionalization
Filgotinib (GLPG0634) 4-[(1,1-Dioxidothiomorpholin-4-yl)methyl]phenyl C₂₁H₂₃N₅O₃S 425.50 Approved JAK1 inhibitor for rheumatoid arthritis; thiomorpholine-dioxide enhances solubility and target affinity
N-[5-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide 4-Methylphenyl C₁₈H₁₆N₄O 320.35 Research compound; methyl group improves lipophilicity
N-(5-(4-(Bromomethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide 4-(Bromomethyl)phenyl C₁₈H₁₅BrN₄O 399.25 Alkylating intermediate; bromomethyl enables further derivatization
Solcitinib (GSK2586184) 4-(3,3-Dimethylazetidine-1-carbonyl)phenyl C₂₂H₂₃N₅O₂ 389.45 JAK1 inhibitor in clinical trials; azetidine-carbonyl enhances metabolic stability

Key Differences and Implications

Functional Group Reactivity :

  • The formyl group in the target compound offers a reactive aldehyde site for conjugation or further synthesis, contrasting with the bromine in ’s compound, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Filgotinib’s thiomorpholine-dioxide substituent introduces hydrogen-bonding capacity and polarity, critical for its pharmacokinetic profile and target engagement .

Physicochemical Properties: Lipophilicity: The methylphenyl analog () exhibits higher logP compared to the polar thiomorpholine-dioxide group in Filgotinib, influencing membrane permeability .

Biological Activity :

  • Filgotinib and Solcitinib demonstrate clinical efficacy as JAK inhibitors, whereas brominated or formyl-containing analogs are primarily intermediates or research tools .
  • The bromomethyl derivative () serves as an alkylating agent, enabling covalent modification of biological targets .

Biological Activity

N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the formation of the triazole and pyridine moieties through various chemical reactions. A notable method is the microwave-assisted synthesis which enhances yield and reaction rates compared to conventional heating methods. For example, a study demonstrated that different carboxylic acids could be effectively utilized to synthesize derivatives of triazolo[1,5-a]pyridines through direct C–N bond construction under microwave conditions .

Table 1: Synthesis Conditions for Triazolo Derivatives

EntrySolventMethodTimeYield (%)
1AcOHHeating3 h74
2EtOHHeating12 hNR
3MeOHMW45 minNR
4CH₃CNMW45 minNR

NR indicates no reaction occurred under the specified conditions.

Pharmacological Properties

The compound exhibits a range of biological activities that are primarily attributed to its structural components. The triazolo and pyridine rings are known to contribute to various pharmacological effects.

  • Inhibition of Enzymes : Similar compounds have shown activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related triazole derivatives have demonstrated moderate inhibitory activity against AChE and significant activity against BChE, suggesting potential for neuroprotective applications .
  • Anti-inflammatory Effects : Compounds with similar structures have been identified as inhibitors of Janus kinase (JAK), which plays a critical role in inflammatory processes. This suggests that this compound may possess anti-inflammatory properties .
  • Anticancer Activity : Some derivatives have shown promise in cancer therapy by inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. The triazole ring is often associated with anticancer activity due to its ability to interact with various biological targets.

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

  • Case Study 1 : A study on a related compound demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism involved the induction of apoptosis in cancer cells, highlighting the potential for therapeutic applications in oncology.
  • Case Study 2 : Another research focused on the anti-inflammatory properties of triazole derivatives found that these compounds significantly reduced inflammation markers in animal models, suggesting their utility in treating inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Enzyme InhibitionTriazole derivativesModerate AChE inhibition
Anti-inflammatoryJAK inhibitorsReduced inflammation markers
Anticancer ActivityTriazole-based drugsInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide?

  • Methodology : The synthesis typically involves cyclization of a pyridine precursor with a substituted triazole under basic conditions (e.g., triethylamine or DIPEA). A key intermediate is the 4-formylphenyl-substituted triazolopyridine core, which undergoes coupling with cyclopropanecarboxamide via nucleophilic acyl substitution. Purification often employs column chromatography with gradients of ethyl acetate/hexanes, followed by recrystallization in ethanol or acetonitrile .

Q. How is the structural integrity of the compound confirmed after synthesis?

  • Methodology : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. FT-IR can confirm carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Q. What solvents and reaction conditions are optimal for its stability during storage?

  • Methodology : Store the compound in anhydrous DMSO or DMF under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the formyl group. Stability assays using HPLC purity tracking over 30 days at varying temperatures (4°C, 25°C, 40°C) are recommended to determine degradation kinetics .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

  • Methodology : Employ density functional theory (DFT) to model transition states for cyclization steps and identify rate-limiting barriers. Pair with reaction path search algorithms (e.g., GRRM or SCINE) to propose alternative pathways. Validate predictions with kinetic studies (e.g., in situ IR monitoring) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology : Cross-validate assays using orthogonal techniques (e.g., SPR vs. ITC for binding affinity). Perform dose-response studies across multiple cell lines to assess cytotoxicity thresholds. Use LC-MS/MS to confirm compound integrity in biological matrices, ruling out false positives from degradation .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodology : Conduct molecular docking (AutoDock Vina, Schrödinger Suite) to map interactions between the formylphenyl group and target hydrophobic pockets. Validate with alanine-scanning mutagenesis of the protein binding site to identify critical residues .

Q. What crystallographic challenges arise in determining its 3D structure?

  • Methodology : Due to conformational flexibility in the cyclopropane and triazole moieties, use low-temperature X-ray diffraction (100 K) to minimize disorder. Refine data with SHELXL or OLEX2 , applying restraints for torsional angles. Compare with PXRD patterns to confirm bulk crystallinity .

Methodological Notes

  • Contradiction Analysis : When bioactivity varies between studies, consider batch purity (e.g., HPLC >98% ), solvent effects (DMSO vs. saline), and assay sensitivity (e.g., EC₅₀ vs. IC₅₀) .
  • Advanced Characterization : Synchrotron-based SC-XRD enhances resolution for flexible regions, while solid-state NMR probes amorphous phases .

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